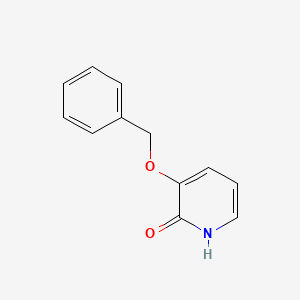

3-(Benzyloxy)pyridin-2-ol

Description

Significance of Pyridine (B92270) and Pyridinone Scaffolds in Organic Chemistry

The pyridine ring, a benzene (B151609) ring with one carbon atom replaced by a nitrogen, and its oxidized form, the pyridinone scaffold, are fundamental structures in organic chemistry. nih.govchim.it Their prevalence in over 7,000 drug molecules underscores their importance. nih.gov The nitrogen atom imparts a weak basicity and allows for improved water solubility in pharmaceutical compounds. google.com

Pyridine and pyridinone scaffolds are not merely components but often the central core upon which complex molecules are built. acs.org They are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. This makes them ideal starting points for the synthesis of new therapeutic agents. nih.govsigmaaldrich.com Their ability to undergo a wide variety of chemical reactions allows chemists to construct elaborate molecules used in pharmaceuticals, agrochemicals, and functional materials. acs.org

The reactivity of the pyridine and pyridinone cores makes them excellent precursors for a diverse range of other heterocyclic compounds. sigmaaldrich.comrsc.org Through condensation reactions, cyclizations, and functional group manipulations, these scaffolds can be transformed into more complex fused ring systems or used as platforms to introduce other heterocyclic moieties. sigmaaldrich.comresearchgate.net For instance, the 2-pyridone structure is a key component in various therapeutic agents, including those with cardiotonic and antimicrobial properties. rsc.org

Overview of Substituted Pyridinol Analogues

The true versatility of the pyridin-2-ol core is unlocked through the introduction of various substituents onto the ring. These functional groups can dramatically alter the molecule's physical and chemical properties, including its reactivity and biological activity. 3-(Benzyloxy)pyridin-2-ol is a prime example of a strategically substituted pyridinol.

The compound exists in a tautomeric equilibrium with its pyridin-2(1H)-one form, with the latter often being the more stable and commonly depicted isomer in chemical literature.

| Property | Value |

| IUPAC Name | 3-(benzyloxy)pyridin-2-ol |

| Synonym | 3-(Benzyloxy)pyridin-2(1H)-one |

| CAS Number | 94475-64-6 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| MDL Number | MFCD26792765 |

| Chemical properties of 3-(Benzyloxy)pyridin-2-ol. bldpharm.com |

The benzyloxy group (a benzyl (B1604629) group linked through an oxygen atom) is a crucial substituent in organic synthesis, primarily serving as a protecting group for hydroxyl functionalities. nih.govnih.gov Its key advantage is its stability under a wide range of reaction conditions, yet it can be easily removed under mild conditions, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). clockss.orggoogle.com In the context of pyridinols, the benzyloxy group at the 3-position not only protects the hydroxyl group but also influences the reactivity of the entire molecule. nih.govnih.gov Studies have shown that hetero-benzofused derivatives bearing a benzyloxy substituent are promising scaffolds for potent biological inhibitors.

3-(Benzyloxy)pyridin-2-ol, also known as 3-benzyloxy-2-pyridinone, is a key intermediate in the synthesis of more complex molecules, particularly chelators. nih.govnih.gov It is primarily derived from the O-benzylation of 2,3-dihydroxypyridine (B124209). nih.gov Research has demonstrated that the presence of the 3-benzyloxy protecting group makes subsequent N-alkylation reactions at the pyridinone nitrogen significantly more facile compared to the unprotected 2,3-dihydroxypyridine. nih.govnih.gov This enhanced reactivity allows for the straightforward introduction of various functionalized side chains.

A systematic study on the alkylation of 3-benzyloxy-2-pyridinone revealed that reactions with alkyl halides proceed smoothly at ambient temperatures to give good yields of the N-alkylated products, with no competing O-alkylation observed. nih.govnih.gov This selective reactivity is pivotal for its use as a building block.

| Reaction Type | Reagents | Outcome | Reference |

| N-Alkylation | Ethyl bromoacetate, NaH, DMF | Facile reaction, 93% yield of N-alkylated product after 2 hours. | nih.gov |

| N-Alkylation | tert-Butyl bromoacetate, KF/Al₂O₃, CH₃CN | 73% yield of N-alkylated product after 24 hours. | nih.gov |

| Mitsunobu Reaction | Alcohols, PPh₃, DIAD | Limited value due to competing O-alkylation leading to product mixtures. | nih.govnih.gov |

| Summary of key reactions involving 3-(Benzyloxy)pyridin-2-ol. nih.govnih.gov |

This compound serves as a critical precursor for creating linkers used to attach 3,2-hydroxypyridinone (HOPO) units to different molecular backbones, which are important in the design of metal ion chelators. nih.govnih.gov

Evolution of Synthetic Strategies for Functionalized Pyridines and Pyridinols

The synthesis of pyridine derivatives has evolved significantly from classical condensation reactions to modern transition-metal-catalyzed methods. Current time information in Bangalore, IN. Traditional methods like the Chichibabin synthesis often required harsh conditions and offered limited control over regioselectivity. chim.it

Modern strategies focus on developing more efficient and flexible routes. These include:

Transition-metal-catalyzed cross-coupling and cyclization reactions , which provide new pathways to functionalized pyridines. Current time information in Bangalore, IN.

Direct C-H functionalization , an atom-economical approach that allows for the introduction of substituents onto a pre-formed pyridine ring, although C3-functionalization remains challenging. nih.gov

Multi-component reactions , where several starting materials are combined in a single step to create complex products, such as the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to form highly substituted pyridin-4-ols. chim.itbeilstein-journals.org

Photochemical rearrangements , such as the valence isomerization of pyridine N-oxides, which offers a metal-free method for the selective C3-hydroxylation of pyridines. acs.orgnih.gov

The synthesis of 3-(Benzyloxy)pyridin-2-ol itself is a prime example of a strategic approach, where a simple precursor like 2,3-dihydroxypyridine is functionalized through O-benzylation to create a more reactive and versatile intermediate for subsequent synthetic elaborations. nih.govnih.gov

Subject: Generate English Article focusing solely on the chemical Compound “3-(Benzyloxy)pyridin-2-ol” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

1.3.1. Historical Perspective on Pyridine Synthesis Methodologies 1.3.2. Advancements in Modern Synthetic Approaches to Pyridinol Derivatives

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12-11(7-4-8-13-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPFCHGKXZKMHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization of 3 Benzyloxy Pyridin 2 Ol and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering detailed insights into the connectivity and chemical environment of individual atoms. For compounds like 3-(Benzyloxy)pyridin-2-ol, which features both a substituted pyridine (B92270) ring and a benzyl (B1604629) group, NMR is indispensable for unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of 3-(Benzyloxy)pyridin-2-ol and its derivatives is expected to show distinct signals for the protons on the pyridine ring, the benzylic methylene bridge, and the phenyl ring of the benzyl group.

The analysis of a closely related compound, 2-amino-3-(benzyloxy)pyridine, offers a template for understanding the expected proton signals. In this derivative, the protons on the pyridine ring typically appear as multiplets in the aromatic region of the spectrum. researchgate.net The protons of the benzyl group's phenyl ring usually resonate as a complex multiplet, while the two benzylic protons (CH₂) adjacent to the ether oxygen appear as a characteristic singlet. mdpi.com

Key features in the ¹H NMR spectrum include:

Pyridine Ring Protons: These protons are found in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) are dictated by their position relative to the substituents and the ring nitrogen.

Benzyl Group Protons: The five protons on the terminal phenyl ring typically appear in the δ 7.2-7.5 ppm range. The two benzylic protons (-O-CH₂-Ph) are significantly deshielded by the adjacent oxygen atom and usually produce a sharp singlet around δ 5.0-5.2 ppm. mdpi.com

OH/NH Proton: The compound 3-(Benzyloxy)pyridin-2-ol can exist in tautomeric equilibrium with 3-(benzyloxy)-1H-pyridin-2-one. This results in a labile proton on either the oxygen (O-H) or nitrogen (N-H). This proton often appears as a broad singlet that can exchange with deuterium oxide (D₂O), and its chemical shift is highly dependent on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H-4 | ~7.0 - 7.5 | t or dd | Positioned between two other protons. | |

| Pyridine H-5 | ~6.5 - 7.0 | d or dd | Influenced by adjacent protons. | |

| Pyridine H-6 | ~7.5 - 8.0 | d or dd | Deshielded by the adjacent nitrogen atom. | |

| Benzylic CH₂ | ~5.0 - 5.2 | s | Singlet due to lack of adjacent protons. mdpi.com | |

| Phenyl H (ortho, meta, para) | ~7.2 - 7.5 | m | Complex multiplet for the 5 protons. mdpi.com | |

| OH or NH | Variable | br s | Broad, exchangeable proton. |

This table presents expected values based on the analysis of related pyridine derivatives. Actual values may vary depending on the solvent and specific derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For 3-(Benzyloxy)pyridin-2-ol, the spectrum will display distinct signals for each unique carbon atom in the pyridine ring, the benzylic group, and the phenyl ring.

Pyridine Ring Carbons: The carbon atom attached to the oxygen (C-2) and the carbon bearing the benzyloxy group (C-3) are significantly deshielded and appear far downfield. The C-2 carbon, being adjacent to both nitrogen and oxygen, is expected near δ 160 ppm, characteristic of pyridin-2-one structures. libretexts.org Other pyridine carbons (C-4, C-5, C-6) resonate in the typical aromatic region (δ 110-150 ppm). researchgate.net

Benzyl Group Carbons: The benzylic methylene carbon (-O-C H₂-Ph) is shielded by the oxygen and typically appears around δ 70 ppm. mdpi.com The carbons of the phenyl ring appear in the δ 125-137 ppm range, with the ipso-carbon (the one attached to the CH₂ group) being distinct from the ortho, meta, and para carbons. mdpi.commdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Pyridine C-2 | ~155 - 165 | Carbonyl-like carbon in the pyridin-2-one tautomer, adjacent to N and O. |

| Pyridine C-3 | ~145 - 155 | Attached to the electronegative benzyloxy group. |

| Pyridine C-4 | ~120 - 130 | Aromatic CH carbon. |

| Pyridine C-5 | ~110 - 120 | Aromatic CH carbon. |

| Pyridine C-6 | ~135 - 145 | Aromatic CH carbon adjacent to nitrogen. |

| Benzylic CH₂ | ~68 - 75 | Aliphatic carbon attached to oxygen. mdpi.com |

| Phenyl C-ipso | ~135 - 138 | Quaternary carbon attached to the benzylic CH₂. mdpi.com |

| Phenyl C-ortho, meta, para | ~127 - 129 | Aromatic CH carbons of the benzyl ring. mdpi.com |

This table presents expected values based on the analysis of related pyridine and benzyl ether derivatives. Actual values may vary.

To definitively assign the proton and carbon signals, especially for the complex aromatic regions, two-dimensional (2D) NMR techniques are employed. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It is crucial for tracing the connectivity of protons on the pyridine ring, for example, by showing a cross-peak between H-4 and H-5, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of a proton signal to its corresponding carbon signal. For instance, it would link the proton signal at δ ~5.1 ppm to the carbon signal at δ ~70 ppm, confirming the benzylic -CH₂- group. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is a powerful tool for piecing together the molecular structure. For example, the benzylic protons (¹H) would show a correlation to the pyridine C-3 carbon (³J coupling) and the ipso-carbon of the phenyl ring (³J coupling), confirming the C-O-C ether linkage. ugm.ac.id

In cases of structural ambiguity, computational methods such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts. researchgate.net These calculated values can then be compared with experimental data to confirm a proposed structure or to distinguish between possible isomers. aip.org While specific DFT calculations for 3-(Benzyloxy)pyridin-2-ol are not widely reported, this methodology is a standard approach for verifying the structures of complex heterocyclic compounds. For instance, if the benzyloxy group were at a different position on the pyridine ring, the predicted ¹H and ¹³C NMR spectra would differ significantly from the experimental results, allowing for a confident structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in 3-(Benzyloxy)pyridin-2-ol. The presence of hydroxyl, ether, and aromatic ring systems gives rise to characteristic absorption bands in the infrared spectrum.

The tautomerism between the 3-(benzyloxy)pyridin-2-ol and 3-(benzyloxy)-1H-pyridin-2-one forms is a critical factor in interpreting the FT-IR spectrum. researchgate.net

If the pyridin-2-ol form dominates, a characteristic O-H stretching band would be expected.

If the pyridin-2-one form is prevalent, a strong C=O stretching band and an N-H stretching band would be observed.

Key expected absorption bands include:

O-H/N-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group or the amide (-NH) group of the pyridinone tautomer. aip.org

C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the pyridine and phenyl rings.

C=O Stretch: A strong, sharp absorption band between 1640-1680 cm⁻¹ would be strong evidence for the pyridin-2-one tautomer.

C=C and C=N Aromatic Ring Stretches: A series of bands in the 1400-1610 cm⁻¹ region corresponds to the stretching vibrations within the aromatic pyridine and phenyl rings. aip.org

C-O-C Ether Stretch: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage (C-O-C) typically results in strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| O-H / N-H | Stretching | 3200 - 3600 | Broad band, indicates hydroxyl or pyridinone NH group. aip.org |

| Aromatic C-H | Stretching | 3000 - 3100 | Sharp peaks characteristic of aromatic rings. |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong absorption, indicates pyridin-2-one tautomer. |

| Aromatic C=C / C=N | Ring Stretching | 1400 - 1610 | Multiple bands of varying intensity. aip.org |

| C-O (Ether) | Asymmetric Stretch | 1200 - 1300 | Strong band for the aryl-alkyl ether. |

| C-O (Ether) | Symmetric Stretch | 1000 - 1100 | Strong band for the aryl-alkyl ether. |

This table presents characteristic FT-IR absorption ranges for the functional groups present in the molecule.

Raman Spectroscopy for Vibrational Fingerprinting

Key vibrational modes expected in the Raman spectrum of 3-(benzyloxy)pyridin-2-ol would include:

Pyridine ring vibrations: Stretching and bending modes of the C-C, C-N, and C-H bonds within the pyridine ring.

Benzyloxy group vibrations: Vibrations associated with the benzyl and ether functionalities, such as C-O stretching and phenyl ring modes.

C-O-C stretching: The ether linkage will exhibit a characteristic stretching vibration.

O-H vibrations: In the solid state or in non-polar solvents, the hydroxyl group will have a distinct stretching frequency.

Variations in the substitution pattern on either the pyridine or the benzyl ring of the molecule will lead to shifts in the observed Raman bands, providing a means to characterize different derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 3-(benzyloxy)pyridin-2-ol and its derivatives by analyzing their fragmentation patterns.

In a typical mass spectrum of 3-(benzyloxy)pyridin-2-ol (C12H11NO2, molecular weight: 201.22 g/mol ), the molecular ion peak [M]+ would be observed at m/z 201. Under electron ionization (EI), the molecule would undergo fragmentation, leading to a series of characteristic daughter ions. Common fragmentation pathways for benzylic ethers and pyridinol derivatives often involve cleavage of the benzylic C-O bond.

Expected Fragmentation Patterns:

Loss of the benzyl group: A prominent fragmentation pathway would be the cleavage of the O-CH2 bond, resulting in the formation of a stable benzyl cation (C7H7+) at m/z 91 and a pyridin-2-ol-3-oxy radical.

Formation of the hydroxypyridinium ion: Cleavage can also lead to the formation of a protonated 3-hydroxypyridin-2-one fragment.

Rearrangement and subsequent fragmentation: The molecular ion may undergo rearrangements prior to fragmentation, leading to more complex fragmentation patterns.

The high-resolution mass spectrometry (HRMS) data for a derivative, 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone (MXE), shows a molecular ion at m/z 247.1567. A key fragment is observed at m/z 219.1619, resulting from the α-cleavage of the C1-C2 bond of the cyclohexanone ring and subsequent loss of a CO group mdpi.com. The fragmentation of ketamine analogues, which share some structural similarities, often involves the α-cleavage of the C1-C2 bond in the cyclohexanone moiety and further losses of CO, methyl, ethyl, or propyl radicals in EI-MS mode mdpi.com. In ESI-MS/MS, characteristic fragmentation pathways include the loss of H2O or the sequential loss of the amine group, CO, and C4H6 mdpi.com.

Interactive Data Table: Predicted m/z Values for Adducts of 6-(Benzyloxy)pyridin-3-ol uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 202.08626 |

| [M+Na]+ | 224.06820 |

| [M-H]- | 200.07170 |

| [M+NH4]+ | 219.11280 |

| [M+K]+ | 240.04214 |

| [M+H-H2O]+ | 184.07624 |

| [M+HCOO]- | 246.07718 |

| [M+CH3COO]- | 260.09283 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For 3-(benzyloxy)pyridin-2-ol, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic pyridine ring and the benzyloxy group.

The optical absorption spectrum of pyridine in hexane shows bands at wavelengths of 195, 251, and 270 nm wikipedia.org. For derivatives, the position and intensity of these absorption bands can be influenced by the nature and position of substituents on the aromatic rings, as well as the solvent polarity. For instance, a study on furo[2,3-b]pyridine derivatives showed characteristic absorption bands in the region of 250 to 390 nm, attributed to π → π* and n → π* transitions within the furo-pyridine portion researchgate.net.

A study on 2-amino-3-benzyloxy pyridine (2ABP) revealed that while there was no significant shift in the absorption maxima in different solvents, the excited state showed a slight red shift compared to 2-amino pyridine, indicating that the addition of the benzyloxy group does not significantly increase the resonance interaction in the ground state of 2ABP researchgate.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A crystal structure analysis of a related compound, 3-(benzyloxy)pyridin-2-amine, revealed that the dihedral angle between the pyridine and phenyl rings is 35.94 (12)° nih.govdoaj.org. In the crystal structure, molecules are linked by N—H···N hydrogen bonds to form dimers nih.govdoaj.org. This type of analysis for 3-(benzyloxy)pyridin-2-ol would provide invaluable information about its solid-state conformation and packing.

Crystallographic Data for 3-(Benzyloxy)pyridin-2-amine nih.gov

| Parameter | Value |

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 12.852 (3) |

| b (Å) | 7.4068 (15) |

| c (Å) | 22.561 (4) |

| V (ų) | 2147.6 (8) |

| Z | 8 |

Other Specialized Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For 3-(benzyloxy)pyridin-2-ol in its ground state, which is a diamagnetic molecule with all electrons paired, EPR would not be a directly applicable technique. However, EPR could be employed to study radical intermediates or excited triplet states of the molecule that might be generated through photochemical or chemical processes. For instance, if the molecule were to undergo a reaction that produces a radical species, EPR could be used to detect and characterize that radical.

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. Upon absorption of light, a molecule is promoted to an excited state. Fluorescence is the emission of light as the molecule returns to its ground state.

The fluorescence properties of 3-(benzyloxy)pyridin-2-ol and its derivatives are expected to be influenced by the nature of the substituents and the solvent environment. A study on benzofuro[2,3-c]pyridin-3-ols, which have a related core structure, demonstrated that these compounds exhibit strong photoluminescence in solution, with the emission color and intensity being significantly dependent on the substituents nih.gov. The highest photoluminescent quantum yield (PLQY) observed for one of the derivatives was 91% in DMSO nih.gov.

For 2-amino-3-benzyloxy pyridine (2ABP), fluorescence intensity is very weak in cyclohexane and aprotic solvents but becomes stronger in protic solvents researchgate.net. In protic solvents, hydrogen bonding interactions can cause an enhancement of fluorescence researchgate.net. At a pH of approximately 7, 2ABP can form a 1:2 inclusion complex with β-cyclodextrin, and the fluorescence behavior suggests that at lower β-CD concentrations the aromatic ring is encapsulated, while at higher concentrations the pyridine ring is encapsulated researchgate.net.

Reactivity and Chemical Transformations of 3 Benzyloxy Pyridin 2 Ol

Nucleophilic and Electrophilic Reactions

The pyridine (B92270) nucleus is inherently electron-deficient, making it generally susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene (B151609). However, the substituents on the 3-(benzyloxy)pyridin-2-ol ring dramatically modify this intrinsic reactivity.

Nucleophilic Substitutions on the Pyridine Ring

While pyridine itself can undergo nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles and at positions activated by electron-withdrawing groups or containing a good leaving group, the electronic nature of 3-(benzyloxy)pyridin-2-ol complicates this behavior. The 2-hydroxy (in the enol form) and 3-benzyloxy groups are electron-donating, which generally deactivates the ring toward nucleophilic attack.

However, pyridin-2-ol and its derivatives can act as ambident nucleophiles themselves. Research on the reactions of pyridinols with highly electrophilic reagents like pentafluoropyridine (B1199360) shows that they can react via either the nitrogen or the oxygen atom. researchgate.net In the case of pyridin-2-ol, it provides a mixture of products from both N-attack and O-attack. researchgate.net This suggests that for 3-(benzyloxy)pyridin-2-ol, reactions with strong electrophiles could lead to substitution at the exocyclic oxygen or the ring nitrogen rather than a nucleophile attacking the ring carbons.

For a nucleophilic substitution to occur on the pyridine ring of 3-(benzyloxy)pyridin-2-ol, a leaving group would typically be required at an appropriate position (e.g., C4, C5, or C6). The reaction would then proceed via an addition-elimination mechanism, with the rate and regioselectivity influenced by the stability of the intermediate Meisenheimer-like complex.

Electrophilic Aromatic Substitution Reactions

Pyridine is generally unreactive toward electrophilic aromatic substitution (EAS) because the ring nitrogen acts as an electron-withdrawing group and can be protonated under the acidic conditions often used for EAS, further deactivating the ring. youtube.com However, the presence of strong electron-donating groups can overcome this deactivation. masterorganicchemistry.comlibretexts.org In 3-(benzyloxy)pyridin-2-ol, both the hydroxyl group (in its pyridone tautomer, an amide) and the benzyloxy group are powerful activating groups.

These substituents direct incoming electrophiles to the ortho and para positions. The directing effects on the pyridine ring are as follows:

2-Hydroxy/Oxo Group: Strongly activating, directing to the 3 and 5 positions.

3-Benzyloxy Group: Strongly activating, directing to the 2, 4, and 6 positions.

The combined influence of these groups makes the C4 and C6 positions the most electron-rich and sterically accessible sites for electrophilic attack. The C5 position is also activated but to a lesser extent. Therefore, reactions such as nitration, halogenation, and sulfonation would be expected to occur preferentially at the C4 or C6 positions. lumenlearning.com

| Reaction Type | Expected Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | 4-Nitro-3-(benzyloxy)pyridin-2-ol and/or 6-Nitro-3-(benzyloxy)pyridin-2-ol |

| Bromination (Br₂/FeBr₃) | 4-Bromo-3-(benzyloxy)pyridin-2-ol and/or 6-Bromo-3-(benzyloxy)pyridin-2-ol |

| Sulfonation (SO₃/H₂SO₄) | 3-(Benzyloxy)-2-hydroxypyridine-4-sulfonic acid and/or 3-(Benzyloxy)-2-hydroxypyridine-6-sulfonic acid |

Impact of Substituents on Regioselectivity and Reactivity

Reactivity Activation: The powerful electron-donating nature of the 2-hydroxy (as a pyridone) and 3-benzyloxy groups via resonance significantly increases the electron density of the pyridine ring. This activation is strong enough to overcome the inherent electron-deficient character of the pyridine nitrogen, making electrophilic aromatic substitution feasible under moderate conditions.

Regioselective Control: The positions of electrophilic attack are strongly governed by the synergistic directing effects of the two substituents. The C4 and C6 positions are doubly activated, making them the primary targets for electrophiles. The precise ratio of 4-substituted to 6-substituted products would depend on the specific electrophile and reaction conditions, including steric hindrance.

Nucleophilic Substitution: Conversely, the electron-donating properties of the substituents deactivate the ring towards SNAr reactions. For such reactions to proceed, a leaving group would need to be installed on the ring, and even then, the reaction would likely be less facile than in pyridines bearing electron-withdrawing groups.

Reductive and Oxidative Transformations

Oxidation of the Benzyloxy Group and Pyridine Ring

The 3-(benzyloxy)pyridin-2-ol molecule possesses sites susceptible to oxidation. The benzylic carbon of the benzyloxy group is a primary target for oxidation. Analogous transformations involving the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones have been achieved using methods like copper-catalyzed Csp³-H oxidation. mdpi.com Applying similar conditions to 3-(benzyloxy)pyridin-2-ol could potentially convert the benzyloxy group into a benzoyl group, yielding 3-(benzoyloxy)pyridin-2-ol.

The pyridine ring itself is generally resistant to oxidation. However, the electron-rich nature imparted by the activating groups could make it more susceptible to oxidative degradation under harsh conditions. The phenol-like pyridin-2-ol moiety could also be a site for oxidation, potentially leading to ring-opened products or quinone-like structures.

Reduction of Pyridine Moieties

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This typically requires catalysts such as platinum, palladium, or rhodium under hydrogen pressure.

A key transformation for 3-(benzyloxy)pyridin-2-ol is the reductive cleavage of the benzyloxy group. This process, known as hydrogenolysis or debenzylation, is commonly performed using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This reaction selectively cleaves the benzyl-oxygen bond to yield the corresponding alcohol (or phenol). In this case, the reaction would produce pyridine-2,3-diol.

| Reaction Type | Reagents | Expected Product |

| Hydrogenolysis (Debenzylation) | H₂, Pd/C | Pyridine-2,3-diol |

| Pyridine Ring Reduction | H₂, PtO₂ or Rh/C (harsher conditions) | 3-(Benzyloxy)piperidin-2-ol |

| Complete Reduction | H₂, Catalyst (forcing conditions) | Piperidine-2,3-diol |

It is possible for both reductions to occur, either sequentially or concurrently, depending on the catalyst, temperature, and pressure used. Mild hydrogenolysis conditions are typically selective for the removal of the benzyl (B1604629) protecting group without affecting the pyridine ring.

Cycloaddition Reactions

Cycloaddition reactions are a significant class of transformations for 2-pyridone derivatives, which can function as 4π electron diene systems in pericyclic reactions. wikipedia.org This reactivity allows for the construction of complex, six-membered rings and bicyclic structures.

The most prominent cycloaddition involving the 2-pyridone core is the Diels-Alder, or [4+2], reaction. wikipedia.org In this reaction, the pyridone acts as the diene, reacting with a 2π electron component known as a dienophile, typically an alkene or alkyne, to form a substituted cyclohexene (B86901) derivative. wikipedia.org The presence of the electron-donating benzyloxy group at the C3 position is expected to enhance the reactivity of the diene system toward electron-deficient dienophiles.

Research on closely related compounds, such as 3-hydroxy-2-pyridones and other 2(1H)-pyridones with alkoxy substituents, has shown that they readily participate in Diels-Alder reactions with various dienophiles like N-substituted maleimides. researchgate.net These reactions lead to the formation of highly substituted and optically active isoquinuclidines, which are bicyclic lactam structures of significant interest. researchgate.netnih.gov The reaction often proceeds with high regio- and stereoselectivity.

Beyond the thermal Diels-Alder reaction, 2-pyridones are also known to undergo photochemical cycloadditions. Specifically, [4+4] photocycloaddition reactions have been reported between 2-pyridones and conjugated systems such as furan (B31954) and naphthalene. nih.gov These light-induced reactions can be highly regio- and stereospecific, yielding complex polycyclic structures. acs.orgnih.gov

The table below summarizes representative cycloaddition reactions of 2-pyridone derivatives analogous to 3-(benzyloxy)pyridin-2-ol, illustrating the scope and typical outcomes of these transformations.

| Diene (2-Pyridone Derivative) | Dienophile | Reaction Type | Product Class | Yield | Reference(s) |

| 3-Hydroxy-2-pyridones | N-Substituted Maleimides | [4+2] Diels-Alder | Isoquinuclidines | up to 95% | researchgate.net |

| 4-Methoxy-2-pyridone | 2-Methoxynaphthalene | [4+4] Photocycloaddition | Polycyclic Adduct | - | nih.gov |

| 2(1H)-Pyridones with EWG | Methoxy-1,3-butadienes | [4+2] Diels-Alder | Isoquinoline Derivatives | - | nih.gov |

| 4-Methoxy-2-pyridone | Naphthalene | Intermolecular [4+4] Photocycloaddition | cis-Cycloadduct | - | acs.org |

Derivatization and Functionalization Strategies for 3 Benzyloxy Pyridin 2 Ol

The synthetic utility of 3-(benzyloxy)pyridin-2-ol is significantly enhanced by the diverse range of chemical transformations that can be performed on both its benzyloxy substituent and its pyridine (B92270) core. These modifications allow for the introduction of various functional groups and the construction of more complex molecular architectures, making it a valuable scaffold in medicinal chemistry and materials science.

Computational Chemistry Studies on 3 Benzyloxy Pyridin 2 Ol

Electronic Structure Analysis

A thorough investigation of the electronic properties of 3-(Benzyloxy)pyridin-2-ol would form the foundation of its computational characterization.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. For 3-(Benzyloxy)pyridin-2-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and predict its ground state properties. This would yield crucial data including bond lengths, bond angles, dihedral angles, and thermodynamic parameters like enthalpy, Gibbs free energy, and entropy. Such calculations provide a detailed three-dimensional picture of the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the HOMO and LUMO of 3-(Benzyloxy)pyridin-2-ol would reveal key insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity. The spatial distribution of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.

Fukui Function (FF) and Dual Descriptor (DD) for Reactivity Prediction

To gain a more nuanced understanding of regioselectivity, Fukui functions and the dual descriptor are employed. These conceptual DFT tools help to identify specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function measures the change in electron density at a given point when an electron is added to or removed from the system. The dual descriptor, Δf(r), can more precisely distinguish between sites prone to nucleophilic (where Δf(r) > 0) versus electrophilic (where Δf(r) < 0) attack, offering a more refined prediction of local reactivity than FMO analysis alone.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, including lone pairs and bonds. For 3-(Benzyloxy)pyridin-2-ol, NBO analysis would quantify the delocalization of electron density arising from interactions between filled (donor) and empty (acceptor) orbitals. This is achieved through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. These energies highlight hyperconjugative and resonance effects, providing a quantitative measure of intramolecular charge transfer and the stability conferred by electron delocalization.

Reaction Mechanism Elucidation

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamic processes of chemical reactions.

Transition State Calculations and Energy Barriers

To elucidate potential reaction mechanisms involving 3-(Benzyloxy)pyridin-2-ol, computational chemists would perform transition state (TS) calculations. By mapping the potential energy surface of a reaction, it is possible to locate the saddle point corresponding to the transition state structure. Frequency calculations are then used to verify the TS, which is characterized by a single imaginary frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would further confirm that the identified transition state correctly connects the reactants and products, providing a complete picture of the reaction pathway.

Currently, the absence of such dedicated computational studies on 3-(Benzyloxy)pyridin-2-ol represents a gap in the scientific literature, inviting future research to explore and characterize this compound's theoretical profile.

Molecular Dynamics (MD) Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the time-evolution of molecular systems, offering detailed insights into reaction mechanisms at an atomic level. For 3-(benzyloxy)pyridin-2-ol, MD simulations are particularly suited to elucidating the pathways of its tautomerization to 3-benzyloxy-1H-pyridin-2-one. This process is fundamentally a proton transfer reaction, and simulations can map the energetic landscape and the role of the surrounding environment.

Computational studies on the parent compound, 2-hydroxypyridine (B17775), have revealed that the direct intramolecular 1,3-proton transfer from the oxygen to the nitrogen atom faces a significant activation energy barrier, calculated to be as high as 137–160 kJ/mol. nih.gov This high barrier makes the direct, unimolecular reaction pathway kinetically unfavorable under normal conditions.

MD simulations can explore alternative, lower-energy pathways. These often involve explicit solvent molecules or other proton-donating/accepting species that can act as a shuttle or a bridge for the proton. For instance, nonadiabatic dynamics simulations on 2-hydroxypyridine have been used to study solvent-assisted excited-state proton transfer (ESPT), demonstrating the crucial role of solvent molecules like methanol (B129727) or ammonia (B1221849) in facilitating the reaction. bohrium.comtandfonline.com While focused on the excited state, these studies highlight the ability of MD to model the complex intermolecular interactions that govern proton transfer. By simulating 3-(benzyloxy)pyridin-2-ol in a solvent box (e.g., water or methanol), MD trajectories can reveal the formation of hydrogen-bonded intermediates that lower the activation barrier for tautomerization. Machine learning force fields, trained on ab initio MD data, have also been successfully used to simulate proton transfer dynamics and compute free energy surfaces for such reactions with high accuracy. chemrxiv.org

Furthermore, simulations can investigate the formation of dimers. The self-association of pyridone molecules via hydrogen bonding can facilitate a concerted double-proton transfer, a pathway with a much lower activation barrier (around 30 kJ/mol for the mixed dimer) compared to the intramolecular route. nih.gov MD simulations can track the formation and lifetime of such dimers and calculate the potential of mean force along the reaction coordinate corresponding to the proton exchange, thereby quantifying the energetic favorability of this bimolecular pathway.

Conformational Analysis and Tautomerism

The compound 3-(benzyloxy)pyridin-2-ol is subject to prototropic tautomerism, existing in a dynamic equilibrium with its amide isomer, 3-benzyloxy-1H-pyridin-2-one. This phenomenon, fundamental to the chemistry of hydroxypyridines, involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom. nih.govchemtube3d.com

Figure 1: Tautomeric equilibrium of 3-(benzyloxy)pyridin-2-ol (left, enol-aromatic form) and 3-benzyloxy-1H-pyridin-2-one (right, keto-amide form).

Figure 1: Tautomeric equilibrium of 3-(benzyloxy)pyridin-2-ol (left, enol-aromatic form) and 3-benzyloxy-1H-pyridin-2-one (right, keto-amide form).

The position of this equilibrium is highly sensitive to the physical state and solvent environment, a dichotomy that has been extensively studied through both experimental and computational methods. wayne.eduwuxibiology.com

In the gas phase , the enol form (3-(benzyloxy)pyridin-2-ol) is generally considered to be slightly more stable than the keto form. nih.govwayne.edu This intrinsic stability is attributed to the aromatic character of the pyridine (B92270) ring in the enol tautomer.

In condensed phases (solution and solid state), the equilibrium shifts dramatically to favor the keto form (3-benzyloxy-1H-pyridin-2-one). nih.govwayne.edu This shift is primarily driven by two factors. First, the keto tautomer possesses a significantly larger dipole moment than the enol form, leading to stronger, more stabilizing interactions with polar solvent molecules. wuxibiology.com Second, the keto form can readily form stable, hydrogen-bonded dimers through its N-H and C=O groups, which provides substantial stabilization. researchgate.net

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the energetic differences between the tautomers. Calculations consistently show that while the energy difference in the gas phase is small (typically < 4 kJ/mol), the inclusion of a polarizable continuum solvent model or explicit solvent molecules in the calculation makes the keto form significantly more stable. wuxibiology.com

The electronic nature of substituents on the pyridine ring can modulate the relative stabilities of the two tautomers and thus shift the position of the equilibrium. The benzyloxy group (-OCH₂Ph) at the C3 position of the ring is expected to influence the tautomeric preference through a combination of inductive and resonance effects.

The oxygen atom of the benzyloxy group is electron-withdrawing by induction but can be electron-donating through resonance by delocalizing its lone pair electrons into the π-system of the ring. In systems like this, the resonance effect often plays a significant role. Electron-donating groups generally tend to stabilize the pyridone (keto) form. Computational studies on substituted 2-pyridones have shown that the introduction of an electron-donating group, such as an amino group, increases the predominance of the keto tautomer. Conversely, strong electron-withdrawing groups can shift the equilibrium more towards the enol form.

For 3-(benzyloxy)pyridin-2-ol, the electron-donating character of the benzyloxy group would be expected to increase the electron density in the ring, further stabilizing the delocalized system of the 1H-pyridin-2-one tautomer. This stabilization enhances the already existing preference for the keto form in polar media. DFT calculations can precisely quantify this influence by comparing the calculated tautomerization energies (ΔE = E_keto - E_enol) of the parent 2-pyridone with the 3-benzyloxy substituted analogue.

Spectroscopic Property Prediction

Computational chemistry provides indispensable tools for predicting spectroscopic properties, which can be used to identify and characterize the specific tautomers of 3-(benzyloxy)pyridin-2-ol present under different conditions.

NMR spectroscopy is a definitive method for studying tautomeric equilibria, as the chemical shifts of nuclei are exquisitely sensitive to their local electronic environment. The enol and keto forms of 3-(benzyloxy)pyridin-2-ol present distinct NMR signatures. Computational methods, primarily using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts for each tautomer. elsevierpure.com

By comparing the calculated spectra for each theoretical tautomer with experimental data, one can determine the dominant form in a given solvent. For example, the ¹³C chemical shift of the C2 carbon is significantly different in the two forms: in the enol tautomer, it is a C-O bond (~155-165 ppm), while in the keto tautomer, it becomes a C=O carbonyl group, shifting its resonance substantially downfield (~170-180 ppm). Similarly, the presence of a signal for an acidic O-H proton in the enol form versus an N-H proton in the keto form provides a clear distinction in the ¹H NMR spectrum.

Below is a table of representative ¹³C and ¹H chemical shifts for key atoms in the two tautomers, illustrating the expected differences based on DFT calculations for analogous systems.

| Atom | 3-(Benzyloxy)pyridin-2-ol (Enol Form) | 3-Benzyloxy-1H-pyridin-2-one (Keto Form) | Expected Change |

|---|---|---|---|

| C2 | ~158 | ~175 | Downfield (C-O to C=O) |

| C3 | ~145 | ~125 | Upfield |

| C4 | ~110 | ~115 | Slightly Downfield |

| C6 | ~135 | ~140 | Downfield |

| OH/NH | ~11.5 | ~13.0 | Shift from O-H to N-H |

Computational simulation of UV-Vis and infrared (IR) spectra provides further means to distinguish between the tautomers of 3-(benzyloxy)pyridin-2-ol.

UV-Vis Spectra: The electronic absorption spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT). anveshanaindia.com The two tautomers have different electronic structures and are expected to absorb light at different wavelengths. The aromatic enol form and the cross-conjugated keto form will have distinct π → π* transitions. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths for each tautomer, allowing for the deconvolution of experimental spectra of tautomeric mixtures.

| Tautomer | Calculated λ_max (nm) | Dominant Transition |

|---|---|---|

| 3-(Benzyloxy)pyridin-2-ol (Enol) | ~270-290 | π → π |

| 3-Benzyloxy-1H-pyridin-2-one (Keto) | ~310-330 | π → π |

IR Spectra: The calculated vibrational spectra are particularly powerful for identifying the functional groups that differentiate the two tautomers. DFT frequency calculations can predict the positions and intensities of IR absorption bands. physchemres.org The most telling difference is the presence of a strong carbonyl (C=O) stretching vibration, typically between 1650-1700 cm⁻¹, which is characteristic of the keto form and absent in the enol form. Conversely, the enol form will exhibit a distinct O-H stretching band (~3400-3600 cm⁻¹) and a C-O stretching band (~1200-1250 cm⁻¹), which are absent in the keto tautomer. The keto form is characterized by an N-H stretching vibration (~3300-3500 cm⁻¹).

| Vibrational Mode | 3-(Benzyloxy)pyridin-2-ol (Enol Form) | 3-Benzyloxy-1H-pyridin-2-one (Keto Form) |

|---|---|---|

| ν(O-H) stretch | ~3500 | Absent |

| ν(N-H) stretch | Absent | ~3400 |

| ν(C=O) stretch | Absent | ~1680 |

| ν(C-O) stretch | ~1230 | Present (different region) |

Applications As a Synthetic Building Block

Precursor in Organic Synthesis

The utility of 3-(Benzyloxy)pyridin-2-ol in organic synthesis is primarily derived from its role as a protected form of 2,3-dihydroxypyridine (B124209). The benzyl (B1604629) group serves as a robust protecting group for the 3-hydroxy moiety, which allows for selective reactions to occur at other sites of the molecule, particularly the nitrogen atom of the pyridinone ring.

3-(Benzyloxy)pyridin-2-ol is a foundational scaffold for building complex molecular architectures, most notably for creating functional linkers used to attach 3,2-hydroxypyridinone (HOPO) chelating units to larger molecular frameworks. The protected precursor, 3-benzyloxy-2-pyridinone, undergoes facile N-alkylation with a variety of functionalized alkyl halides in good yields. nih.gov This reaction is often more efficient than the alkylation of the unprotected 2,3-dihydroxypyridine. nih.gov This methodology allows for the introduction of diverse chemical handles, such as esters, alkenes, and alkynes, which can then be used for subsequent coupling reactions.

This approach is instrumental in preparing synthetic siderophores, which are molecules designed to mimic natural iron-chelating compounds. nih.gov By attaching the HOPO moiety to different scaffolds, researchers can create less rigid and more water-soluble ligands. nih.gov

Table 1: N-Alkylation Reactions of 3-Benzyloxy-2-pyridinone

| Alkylating Agent | Product | Yield |

|---|---|---|

| tert-Butyl bromoacetate | tert-Butyl 2-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)acetate | 73% nih.gov |

| Allyl bromide | 1-Allyl-3-(benzyloxy)pyridin-2(1H)-one | 88-90% nih.gov |

This table showcases the versatility of 3-benzyloxy-2-pyridinone in accommodating various functional groups through N-alkylation, a key step in its use as a molecular scaffold.

The hydroxypyridinone (HOPO) structure, accessible from 3-(benzyloxy)pyridin-2-ol via debenzylation, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. Consequently, 3-(benzyloxy)pyridin-2-ol is a crucial intermediate for synthesizing potential therapeutic agents. HOPO compounds have been investigated for applications in cancer treatment and as novel antibacterial agents. nih.gov The ability to functionalize the pyridinone ring through intermediates like 3-(benzyloxy)pyridin-2-ol allows for the fine-tuning of the pharmacological properties of the final compounds. targetmol.com

In the agrochemical sector, pyridine-based compounds are of immense importance, forming the core of many fungicides, herbicides, and insecticides. nih.gov The development of novel pesticides often relies on intermediate derivatization methods to improve the efficiency of lead discovery. nih.gov As a functionalized pyridine (B92270) derivative, 3-(benzyloxy)pyridin-2-ol represents a valuable intermediate for the synthesis of new agrochemicals, providing a structural basis for modification and expansion to create next-generation crop protection agents. targetmol.comnih.gov

Ligand Design in Coordination Chemistry

Coordination chemistry relies on the design of ligands that can selectively bind to metal ions, forming complexes with specific geometries and properties. The structure of 3-(benzyloxy)pyridin-2-ol, particularly after modification and deprotection, is well-suited for this purpose.

Schiff bases are compounds containing an azomethine or imine group (-C=N-), typically formed through the condensation of a primary amine with an aldehyde or ketone. mdpi.commdpi.com These compounds are exceptionally versatile ligands in coordination chemistry. ajgreenchem.com The derivative, 3-(benzyloxy)pyridin-2-amine, serves as an excellent precursor for creating Schiff base ligands. By reacting this amine with various carbonyl compounds, a wide range of bidentate or multidentate ligands can be synthesized, incorporating the benzyloxypyridine framework. nih.govchemshuttle.com The resulting Schiff base ligands can possess donor atoms such as nitrogen and oxygen, making them effective chelators for a variety of metal ions. ajgreenchem.com

The deprotected form of 3-(benzyloxy)pyridin-2-ol, 2,3-dihydroxypyridine, acts as a potent bidentate chelating agent, coordinating to metal ions through both of its oxygen atoms. nih.gov This chelating behavior is central to the function of the HOPO ligands in forming stable complexes with metal ions like iron(III). nih.gov Structural studies of metal complexes derived from these ligands are crucial for understanding their stability, reactivity, and potential applications. For instance, the crystal structure of the related compound 3-(benzyloxy)pyridin-2-amine reveals details about its molecular geometry, such as the dihedral angle between the pyridine and phenyl rings, which influences how it and its derivatives interact with other molecules and metal centers. nih.gov The formation of metal complexes with ligands derived from this scaffold is essential for their biological activity and their role in areas like medicinal chemistry and catalysis. mdpi.commdpi.com

Table 2: Properties of Related Pyridine Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 3-(Benzyloxy)pyridin-2-ol | 94475-64-6 | C12H11NO2 | 201.22 chemicalbook.com |

| 3-(Benzyloxy)pyridin-2-amine | 24016-03-3 | C12H12N2O | 200.24 matrix-fine-chemicals.com |

This table provides key identifiers for 3-(Benzyloxy)pyridin-2-ol and closely related derivatives that are important in synthetic and coordination chemistry.

Construction of Functional Materials

Beyond biological and coordination chemistry, building blocks like 3-(benzyloxy)pyridin-2-ol are finding use in materials science for the construction of functional organic materials. These materials often possess unique photophysical or electronic properties.

Recent research has demonstrated the synthesis of novel benzofuro[2,3-c]pyridin-3-ol derivatives, which are complex heterocyclic compounds that exhibit strong photoluminescence. nih.gov The synthesis of these advanced fluorescent molecules relies on the assembly of pyridine-containing precursors. The versatile and tunable nature of the 3-(benzyloxy)pyridin-2-ol scaffold makes it a candidate for developing such organic fluorophores. These materials show promise for applications in organic light-emitting devices (OLEDs) and as fluorescent probes for chemical and biological sensing, offering a pathway to create economical and highly efficient functional materials. nih.gov

Building Blocks for Supramolecular Assemblies

The formation of supramolecular assemblies is driven by non-covalent interactions, with hydrogen bonding being a primary directional force. The 2-pyridone core of 3-(Benzyloxy)pyridin-2-ol is structurally analogous to compounds known to engage in significant hydrogen bonding. For instance, the parent compound, 2-pyridone, is a classic example of a molecule that forms stable, hydrogen-bonded dimers in solution and helical structures in the solid state. wikipedia.org This inherent ability to form predictable, strong hydrogen bonds makes the 2-pyridone scaffold a valuable component in designing self-assembling systems.

While direct studies on the supramolecular assemblies of 3-(Benzyloxy)pyridin-2-ol are not extensively detailed, the fundamental principles of its core structure suggest its potential. Research on the related compound, 3-(benzyloxy)pyridin-2-amine, shows that in its crystalline form, molecules are linked by pairs of N—H···N hydrogen bonds, creating a dimeric structure. nih.gov For 3-(Benzyloxy)pyridin-2-ol, the N-H and carbonyl groups of the pyridinone ring are the primary sites for hydrogen bonding, which could facilitate the formation of dimers or larger, ordered aggregates. The bulky benzyloxy group at the 3-position would play a significant role in dictating the steric environment and the ultimate geometry of any resulting supramolecular structure. Pyridine-based molecules, in general, are widely used as hydrogen-bond acceptors in the construction of supramolecular liquid crystalline complexes. mdpi.com

Components in Organic Electronics (e.g., luminophores)

The 2-pyridone scaffold is increasingly recognized for its potential in the field of organic electronics. mdpi.com Derivatives of 2-pyridone have been investigated as emissive materials for use in organic light-emitting diodes (OLEDs). diva-portal.org Specifically, donor-acceptor molecules based on a 2-pyridone acceptor have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electrical energy to light in OLEDs. diva-portal.org These properties establish the 2-pyridone core as a promising platform for designing new luminophores.

Although 3-(Benzyloxy)pyridin-2-ol has not been directly incorporated into electronic devices, its structure makes it a relevant precursor for synthesizing such active materials. The photophysical properties of compounds containing the benzyloxy-pyridine core have been a subject of study. For example, the spectral characteristics of the related 2-amino-3-benzyloxy pyridine have been investigated, revealing fluorescence that is sensitive to solvent polarity. researchgate.net This sensitivity is a key characteristic for luminophores used in chemical sensors and advanced electronic displays. The synthesis of more complex, functional luminophores can be envisioned starting from 3-(Benzyloxy)pyridin-2-ol, where the pyridinone serves as the core electronic structure that can be further modified.

Linkers for Biomolecule Conjugation

One of the most significant applications of 3-(Benzyloxy)pyridin-2-ol is its role as a key intermediate in the synthesis of chelators for bioconjugation. The benzyloxy group serves as an effective protecting group for the hydroxyl function of the 3-hydroxy-2-pyridinone (3,2-HOPO) moiety, enabling controlled and efficient synthesis of complex molecules designed to bind metal ions.

Attachment of Hydroxypyridinone (HOPO) Moieties

The 3,2-hydroxypyridinone (HOPO) ligand is a powerful bidentate chelator for various metal ions, particularly iron(III). mdpi.com However, the direct functionalization of the unprotected parent compound, 2,3-dihydroxypyridine, is often inefficient. The use of 3-(Benzyloxy)pyridin-2-ol as a protected precursor overcomes this major synthetic hurdle. nih.govnih.gov

The presence of the O-benzyl protecting group renders the pyridinone nitrogen a good nucleophile, allowing for facile N-alkylation under mild conditions with a wide variety of functionalized alkyl halides. nih.gov This process yields a range of versatile linkers that can be used to attach the 3,2-HOPO moiety to different molecular scaffolds or biomolecules using various coupling methods. nih.gov Research has demonstrated the synthesis of several such linkers from 3-(Benzyloxy)pyridin-2-ol, which can then be deprotected to reveal the active HOPO chelating group. nih.gov

Below is a table of representative functional linkers synthesized via N-alkylation of 3-(Benzyloxy)pyridin-2-ol.

These functionalized intermediates are designed for subsequent reactions; for example, the alkyne can be used in click chemistry, and the phthalimide (B116566) can be converted into a primary amine or an isocyanate for coupling to other molecules. nih.gov

Synthesis of Mixed-Ligand Chelators

The functional linkers derived from 3-(Benzyloxy)pyridin-2-ol are particularly valuable for the synthesis of mixed-ligand chelators. nih.gov These are complex molecules that incorporate more than one type of chelating group, allowing for tailored binding properties for specific metal ions or for creating multifunctional agents.

A notable application is the synthesis of mixed 3,2-HOPO/hydroxamic acid chelators. nih.gov For this purpose, a specialized HOPO hydroxylamine (B1172632) linker was prepared. This linker can be coupled with carboxylic acids in a reaction that simultaneously forms an amide bond and generates an additional hydroxamate chelating moiety within the final molecule's framework. nih.gov The utility of this approach has been demonstrated through the preparation of mixed-ligand chelators that are analogs of desferrioxamine, a well-known trihydroxamate siderophore used for iron chelation. nih.gov This strategy highlights the role of 3-(Benzyloxy)pyridin-2-ol as a foundational building block for creating sophisticated, high-affinity chelating agents with potential therapeutic applications.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advances

The synthesis and functionalization of 3-(Benzyloxy)pyridin-2-ol have seen notable advancements, primarily centered on its role as a precursor to 3,2-hydroxypyridinone (HOPO) ligands. A key achievement is the strategic use of the O-benzyl group, which facilitates facile and efficient N-alkylation. This is a significant improvement over its unprotected analogue, 2,3-dihydroxypyridine (B124209), which presents challenges in selective N-functionalization nih.gov.

The established synthetic protocol involves the O-benzylation of 2,3-dihydroxypyridine to yield 3-(Benzyloxy)pyridin-2-ol nih.gov. Subsequent N-alkylation has been systematically studied and optimized, representing a major methodological advance. Researchers have successfully employed a variety of functionalized alkyl halides under ambient conditions to introduce diverse side chains at the nitrogen position. These methods typically utilize standard base and solvent systems, such as sodium hydride (NaH) in dimethylformamide (DMF) or potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) in acetonitrile, to achieve good to excellent yields nih.gov. This robust alkylation chemistry has enabled the preparation of a library of functional linkers, which are pivotal for conjugating the HOPO chelating moiety to larger molecular scaffolds nih.gov. While direct N-alkylation has proven highly successful, alternative methods like the Mitsunobu reaction have been explored but were found to be less effective due to competitive O-alkylation, leading to product mixtures nih.gov.

Emerging Trends in Pyridinol Chemistry

The broader field of pyridinol and pyridinone chemistry is experiencing a surge of innovation, driven by the scaffold's prevalence in pharmaceuticals and functional materials. Pyridinones are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets through hydrogen bonding and other non-covalent interactions nih.gov.

Several key trends are shaping the future of this chemical class:

Advanced Synthetic Methodologies: There is a significant push towards the development of more efficient and sustainable synthetic routes. This includes the use of transition-metal-catalyzed reactions, such as C-H activation and cross-coupling, to construct complex 2-pyridone cores iipseries.org. Multicomponent and cascade reactions are also gaining traction as they offer atom and step economy, allowing for the rapid assembly of highly substituted pyridinone derivatives from simple precursors researchgate.net.

Sustainable Chemistry: A growing emphasis is being placed on green chemistry principles. This involves the development of protocols that minimize waste, use less hazardous reagents, and employ environmentally benign technologies like microwave-assisted synthesis to reduce reaction times and energy consumption researchgate.netdatainsightsmarket.com.

Dearomatization Strategies: Novel dearomatization reactions are emerging as a powerful tool to convert flat, aromatic pyridines into complex, three-dimensional saturated nitrogen heterocycles. These structures are highly sought after in drug discovery as they can provide better spatial orientation for interacting with biological targets acs.org.

Automation and Machine Learning: High-throughput experimentation and machine learning algorithms are beginning to revolutionize reaction optimization in organic synthesis. These technologies enable the rapid screening of multiple reaction variables simultaneously, accelerating the discovery of optimal conditions for synthesizing novel pyridinol derivatives beilstein-journals.org.

Future Prospects for 3-(Benzyloxy)pyridin-2-ol in Advanced Synthetic Targets

The utility of 3-(Benzyloxy)pyridin-2-ol as a protected building block positions it as a valuable intermediate for constructing complex, high-value molecules. Its primary future application lies in the synthesis of advanced 3,2-hydroxypyridinone (HOPO) chelators nih.gov. The HOPO moiety is a powerful binder of hard metal ions, and its incorporation into larger molecules has significant therapeutic and diagnostic potential.

Future synthetic targets built from the 3-(Benzyloxy)pyridin-2-ol scaffold are likely to focus on:

Therapeutic Agents: The development of novel siderophore-mimicking drugs for treating iron-overload disorders, as well as antibacterial and anticancer agents that exploit metal chelation to disrupt essential biological processes nih.gov. The related 2-amino-3-(benzyloxy)pyridine scaffold has been used to create modulators for amyloid beta-induced mitochondrial dysfunction, suggesting a potential role for pyridinol derivatives in neurodegenerative disease research sigmaaldrich.com.

Diagnostic Tools: The synthesis of bifunctional chelators that can be conjugated to biomolecules for use in medical imaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) nih.gov.

Environmental Remediation: The design of highly selective ligands for the sequestration of radioactive actinides, such as plutonium and americium, from nuclear waste streams is an area of active interest nih.gov.

The facile N-alkylation of 3-(Benzyloxy)pyridin-2-ol allows for the precise installation of linkers that can be tailored for conjugation to peptides, antibodies, or polymer backbones, enabling the creation of sophisticated, targeted molecular systems.

Potential for Novel Derivatizations and Applications

While N-alkylation is the most explored derivatization of 3-(Benzyloxy)pyridin-2-ol, the scaffold holds potential for further functionalization. The pyridinone ring possesses several C-H bonds that could be targeted for late-stage functionalization using modern synthetic methods like transition-metal-catalyzed C-H activation. This would allow for the introduction of additional substituents to modulate the electronic properties, solubility, and biological activity of the final compounds.

The conversion of derivatives, such as the transformation of a phthalimide-functionalized linker into a highly reactive isocyanate, opens up a vast chemical space for subsequent reactions, including the formation of ureas and carbamates nih.gov. This versatility is crucial for applications in drug discovery and materials science.

Ultimately, the removal of the benzyl (B1604629) protecting group is a key step that unmasks the potent chelating 3-hydroxy-2-pyridone unit. The true value of the derivatizations lies in the properties of these final deprotected molecules. The applications for novel derivatives are extensive and mirror the trends in pyridinol chemistry, including:

Medicinal Chemistry: Creating next-generation antibiotics, anticancer therapeutics, and agents for neurodegenerative diseases nih.govnih.gov.

Materials Science: Developing new functional materials where metal coordination plays a key role, such as sensors or catalysts.

Bioinorganic Chemistry: Designing sophisticated mimics of natural metalloenzymes or metal-binding proteins.

The continued exploration of new synthetic methodologies will undoubtedly unlock further potential for derivatizing the 3-(Benzyloxy)pyridin-2-ol core, leading to novel compounds with tailored properties for a wide array of scientific applications.

Q & A

How can the synthesis of 3-(Benzyloxy)pyridin-2-ol be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : Use ethanol and diethyl ether for crystallization, as demonstrated in the isolation of 3-Benzyloxypyridin-2-amine derivatives, which enhances purity .

- Reagent Optimization : Employ mild oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) to minimize side reactions, as seen in analogous pyridine derivative syntheses .

- Temperature Control : Maintain room temperature during crystallization to avoid premature precipitation of impurities.

What advanced techniques are suitable for resolving the hydrogen-bonding network in 3-(Benzyloxy)pyridin-2-ol derivatives?

Methodological Answer:

- X-ray Crystallography : Refinement protocols using fixed C–H and N–H bond lengths (e.g., 0.93 Å for aromatic H, 0.86 Å for N–H) and displacement parameters (Uiso(H) = 1.2Ueq(C/N)) can map intermolecular interactions like N–H⋯N and N–H⋯O bonds .

- DFT Calculations : Validate crystallographic data by modeling molecular electrostatic potential surfaces to predict hydrogen-bond donor/acceptor sites.

How does the benzyloxy group influence substitution reactivity in pyridin-2-ol derivatives?

Methodological Answer:

- Steric and Electronic Effects : The benzyloxy group at the 3-position deactivates the pyridine ring via electron withdrawal, directing electrophilic substitution to the 5-position. Compare with 3-(Benzyloxy)-2-bromopyridine ( ) to assess halogenation patterns.

- Protecting Group Utility : The benzyloxy moiety can be selectively removed via hydrogenolysis (Pd/C, H₂), enabling sequential functionalization .

What methodologies evaluate the enzyme inhibition potential of 3-(Benzyloxy)pyridin-2-ol derivatives?

Methodological Answer:

- Kinetic Assays : Use fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., kinases or proteases), referencing sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide as a probe in biochemical studies .

- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding affinities, leveraging the compound’s hydrogen-bonding capability observed in crystallography .

How do structural analogs like 4-(Benzyloxy)pyridin-2-ol differ in physicochemical properties?

Methodological Answer:

-

Comparative Analysis :

Property 3-(Benzyloxy)pyridin-2-ol 4-(Benzyloxy)pyridin-2-ol Melting Point Not reported 201–203°C Boiling Point Not reported 464.3±45.0°C Hydrogen Bonding N–H⋯N dimerization Likely O–H⋯O interactions -

Reactivity : Positional isomerism alters electrophilic substitution sites and stability under acidic conditions.

What challenges arise in crystallizing 3-(Benzyloxy)pyridin-2-ol derivatives, and how are they addressed?

Methodological Answer:

- Common Issues : Low solubility in polar solvents and polymorphism due to flexible benzyloxy groups.

- Mitigation Strategies :

How can computational modeling predict the stability of 3-(Benzyloxy)pyridin-2-ol under varying pH conditions?

Methodological Answer:

- pKa Prediction : Use software like MarvinSketch or SPARC to calculate acid dissociation constants for the hydroxyl group (~pH 8–10).

- Hydrolysis Simulation : Run molecular dynamics (GROMACS) in aqueous environments to assess benzyloxy group lability, referencing degradation pathways of similar ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.